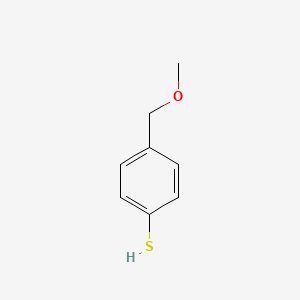

4-(Methoxymethyl)benzene-1-thiol

Description

Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its application in materials science. A related compound, 4-methoxybenzenethiol (B147237), is described as a pale yellow liquid with a distinct odor, slightly soluble in water but highly soluble in organic solvents like ethanol (B145695) and ether. ontosight.ai The thiol (-SH) group is the key to its functionality, exhibiting a strong affinity for noble metal surfaces, which is a critical aspect of its use in forming self-assembled monolayers. sigmaaldrich.com

Table 1: Physicochemical Properties of Related Thiols

| Property | 4-methoxybenzenethiol |

|---|---|

| Appearance | Colorless to light yellow liquid. chemicalbook.comthermofisher.com |

| Molecular Formula | C7H8OS. ontosight.aithermofisher.comnih.gov |

| Molecular Weight | 140.21 g/mol. sigmaaldrich.com |

| Boiling Point | 100-103 °C at 13 mmHg. chemicalbook.com |

| Density | 1.14 g/mL at 25 °C. chemicalbook.com |

| Refractive Index | n20/D 1.5831. chemicalbook.com |

Applications in Advanced Materials

The ability of thiol-containing organic molecules to spontaneously organize on the surfaces of noble metals into well-ordered, crystalline-like monolayers is a phenomenon that has been extensively studied. sigmaaldrich.com This process of self-assembly is driven by the strong, semi-covalent bond formed between sulfur and the metal, typically gold, which has an interaction strength of approximately 45 kcal/mol. sigmaaldrich.com These self-assembled monolayers (SAMs) are pivotal in modifying surface properties and are integral to the fabrication of organic electronic devices. aps.org

The strategic use of this compound and its analogs in molecular electronics stems from their capacity to form high-quality self-assembled monolayers on metal electrodes, particularly gold. aps.orgresearchgate.net These monolayers act as a crucial interface, influencing charge injection and transport in organic electronic devices. aps.org The structure and electronic properties of the SAM, such as the alignment of molecular orbitals with the electrode's Fermi level, are key determinants of device performance. aps.orgrsc.org

In the realm of supramolecular chemistry, which involves "chemistry beyond the molecule," these thiols are building blocks for creating complex, organized systems through non-covalent interactions. nih.gov The self-assembly process can be influenced by various factors, including hydrogen bonding and van der Waals forces, leading to the formation of intricate structures like helical fibers. sigmaaldrich.comacs.org The methoxymethyl group in this compound can participate in these weak interactions, guiding the formation of the supramolecular architecture. researchgate.net Research has shown that the packing density of such SAMs significantly affects the electronic structure at the metal-molecule interface. aps.org

The formation of these organized structures is not limited to single-component systems. For instance, studies have shown that monolayers of one thiol, like 1,4-benzenedimethanethiol (B89542) on gold, can react with other thiols, such as 4-methoxybenzenethiol, to form complex bilayer structures. pradeepresearch.org This highlights the potential for creating multifunctional surfaces with tailored properties. The stability of these monolayers is also a critical factor; for example, benzenedimethanethiol (BDMT) monolayers are noted to be more thermally stable than those formed from alkanethiols. pradeepresearch.org

Table 2: Research Findings on Thiol-Based Monolayers

| Research Area | Key Finding | Compound(s) Studied |

|---|---|---|

| Bilayer Formation | Exposure of a 1,4-benzenedimethanethiol monolayer on gold to 4-methoxybenzenethiol leads to the formation of a disulfide, indicating a bilayer structure. pradeepresearch.org | 1,4-Benzenedimethanethiol, 4-Methoxybenzenethiol. pradeepresearch.org |

| Thermal Stability | Benzenedimethanethiol monolayers exhibit higher thermal stability (desorbing at 423 K) compared to alkanethiol monolayers (desorbing below 373 K). pradeepresearch.org | 1,4-Benzenedimethanethiol, Alkanethiols. pradeepresearch.org |

| Electronic Structure | The packing density of self-assembled monolayers of biphenylthiol-based molecules on a Au(111) surface significantly influences the alignment of molecular levels and work-function modification. aps.org | 4'-substituted 4-mercaptobiphenyls. aps.org |

| Supramolecular Assembly | Gold nanoparticles can be organized into fibrous aggregates using thiol-terminated organic gelators, linked by intermolecular hydrogen bonding. researchgate.net | Thiol-terminated gelators. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

4-(methoxymethyl)benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-9-6-7-2-4-8(10)5-3-7/h2-5,10H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAZGCQJULMIMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 4 Methoxymethyl Benzene 1 Thiol

Radical Processes Involving the Thiol Moiety

The thiol group of 4-(methoxymethyl)benzene-1-thiol is susceptible to radical-mediated transformations, a characteristic feature of thiols in general. These processes are often initiated by light, heat, or radical initiators and play a crucial role in various synthetic methodologies. wikipedia.org

The homolytic cleavage of the S-H bond in this compound leads to the formation of a thiyl radical, 4-(methoxymethyl)phenylthiyl radical. This can be achieved through various methods, including photolysis, thermolysis, or reaction with a radical initiator. wikipedia.orgsemanticscholar.org Thiyl radicals are key intermediates in many radical reactions and can undergo several subsequent transformations. nih.gov

The electrophilic character of thiyl radicals influences their reactivity, favoring the abstraction of hydrogen atoms from electron-rich C-H bonds. semanticscholar.org For instance, thiyl radicals can abstract hydrogen atoms from C-H bonds adjacent to heteroatoms like oxygen and nitrogen. semanticscholar.orgacs.org The rate and selectivity of these hydrogen atom transfer (HAT) reactions are influenced by polarity effects. semanticscholar.org

Thiyl radicals can also add to unsaturated systems like alkenes and alkynes, a fundamental step in thiol-ene and thiol-yne click chemistry. wikipedia.orgwikipedia.org The reactivity of the thiyl radical is a cornerstone of its utility in organic synthesis, enabling the formation of carbon-sulfur bonds and facilitating various cyclization and polymerization reactions. wikipedia.orgucl.ac.uk

Photoinduced processes offer a mild and efficient way to generate thiyl radicals from thiols, including this compound. Visible light, in conjunction with a suitable photocatalyst, can initiate single-electron transfer (SET) processes that lead to the formation of the corresponding thiyl radical. nih.govrsc.org These photogenerated thiyl radicals can then participate in a variety of synthetic transformations.

One notable application is in reductive coupling reactions. For example, the photoredox-catalyzed reaction of thiols with other organic molecules can lead to the formation of new carbon-sulfur bonds. organic-chemistry.org While direct examples of reductive benzylation using this compound are not extensively detailed in the provided results, the general principles of photoredox catalysis with thiols are well-established. acs.org The process typically involves the photoexcited catalyst oxidizing the thiol to a thiyl radical, which then engages in subsequent reactions. nih.govorganic-chemistry.org

The development of "photoskunks," molecules that release thiols upon exposure to light, further highlights the importance of photoinduced transformations in controlling thiol reactivity. rsc.org These systems can be based on reversible photoisomerizations or irreversible photochemical reactions, offering precise spatial and temporal control over the generation of the active thiol species. rsc.org

Thiol-ene and thiol-yne reactions are powerful "click chemistry" tools for the efficient and stereoselective formation of thioethers and vinyl sulfides, respectively. wikipedia.orgwikipedia.orgthieme-connect.de These reactions proceed via a radical chain mechanism initiated by the addition of a thiyl radical to an alkene (thiol-ene) or an alkyne (thiol-yne). wikipedia.orgwikipedia.org The resulting carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final product. wikipedia.org

The key features of these reactions include:

High yields and atom economy: The reactions are typically high-yielding with minimal byproducts. thieme-connect.de

Mild reaction conditions: They can often be carried out under ambient conditions, sometimes initiated by sunlight. wikipedia.orgnih.gov

Anti-Markovnikov addition: The radical addition of the thiol across the double or triple bond results in the anti-Markovnikov product. wikipedia.orgwikipedia.org

Functional group tolerance: A wide range of functional groups are tolerated, making these reactions versatile for various applications. thieme-connect.de

The thiol-yne reaction can proceed further with the addition of a second thiol molecule to the resulting vinyl sulfide (B99878), leading to 1,2-dithioethers. wikipedia.org Both thiol-ene and thiol-yne reactions have found extensive use in polymer chemistry for the synthesis of linear polymers, dendrimers, and cross-linked networks. wikipedia.orgwikipedia.orgrsc.org

Table 1: Comparison of Thiol-Ene and Thiol-Yne Reactions

| Feature | Thiol-Ene Reaction | Thiol-Yne Reaction |

| Unsaturated Substrate | Alkene | Alkyne |

| Initial Product | Thioether | Vinyl Sulfide |

| Regioselectivity | Anti-Markovnikov | Anti-Markovnikov |

| Potential for Second Addition | No | Yes (forms 1,2-dithioether) |

| Initiation | Radical initiator, UV light, heat | Radical initiator, UV light, heat |

Thiols can act as catalysts in hydrogen atom transfer (HAT) reactions, facilitating transformations that proceed through radical intermediates. organic-chemistry.orgrice.edu In this role, the thiol serves as a reversible source of hydrogen atoms. A photocatalyst can generate a thiyl radical, which then abstracts a hydrogen atom from a substrate to generate a carbon-centered radical. organic-chemistry.org This radical can then undergo further reactions before being quenched by another hydrogen atom from a thiol, regenerating the catalyst.

This strategy has been successfully employed in various transformations, including the dehydrogenation of alcohols to carbonyl compounds. organic-chemistry.org The combination of an organic photocatalyst and a thiol HAT catalyst under visible light irradiation provides a metal-free and environmentally friendly method for these oxidations. organic-chemistry.org The efficiency and selectivity of these reactions are often high, with the ability to target specific C-H bonds based on their bond dissociation energies and electronic properties. semanticscholar.orgorganic-chemistry.org The development of chiral thiol catalysts has also opened the door to enantioselective HAT reactions. rice.edu

Nucleophilic Behavior of the Thiol Group

The thiol group of this compound is nucleophilic and can readily participate in reactions where it attacks an electrophilic center. This behavior is fundamental to the formation of various sulfur-containing compounds.

The most common nucleophilic reaction of thiols is S-alkylation, which leads to the formation of thioethers (sulfides). beilstein-journals.orgjmaterenvironsci.com This transformation involves the reaction of the thiolate anion, formed by deprotonating the thiol with a base, with an alkylating agent such as an alkyl halide. jmaterenvironsci.com

The direct condensation of thiols with alcohols to form thioethers is a more atom-economical and greener alternative to the use of alkyl halides. beilstein-journals.org This reaction typically requires an acid catalyst to activate the alcohol as a good leaving group. beilstein-journals.org Various catalysts, including solid acids and transition metal complexes, have been developed to promote this dehydrative thioetherification. beilstein-journals.orgchemrevlett.com For instance, a silica-alumina catalyst has been shown to be effective for the reaction of aromatic alcohols with thiols under solvent-free conditions. beilstein-journals.org Transition metal catalysts, such as those based on palladium and copper, have also been employed for the S-alkylation of thiols with alcohols. chemrevlett.comrsc.org

Table 2: Methods for S-Alkylation of Thiols

| Method | Alkylating Agent | Catalyst/Conditions | Byproduct |

| Classical S-Alkylation | Alkyl Halide | Base | Halide Salt |

| Dehydrative Thioetherification | Alcohol | Acid or Metal Catalyst | Water |

Desulfurization for Nucleophilic Substitution with Various Nucleophiles

Desulfurization reactions are crucial in organic synthesis, and recent advancements have focused on developing methods that are efficient and tolerate a wide range of functional groups. One such method involves the desulfurization of thiols for nucleophilic substitution, a process that has been shown to be rapid and effective. cas.cn This reaction is particularly relevant for benzyl (B1604629) thiols like this compound.

A notable system for this transformation is the use of triphenylphosphine (B44618) (Ph3P) and 1,2-diiodoethane (B146647) (ICH2CH2I). cas.cn This combination promotes the rapid desulfurization of thiols, allowing for subsequent nucleophilic substitution with a diverse array of nucleophiles. cas.cn The reaction can be carried out under an air atmosphere, which adds to its operational convenience. cas.cn

In desulfurization reactions for nucleophilic substitution, a clear difference in reactivity is observed between benzyl thiols and alkyl thiols. Benzyl thiols, including derivatives like this compound, exhibit significantly higher reactivity. cas.cnnih.gov For instance, using the Ph3P/ICH2CH2I system, benzyl thiols can be completely converted at room temperature in as little as 15 minutes. cas.cnnih.gov

In contrast, alkyl thiols demonstrate lower reactivity under the same conditions. cas.cn To achieve successful conversion of alkyl thiols, the reaction temperature often needs to be elevated to around 70°C, and the reaction is typically run overnight. cas.cnnih.gov This difference in reactivity highlights the influence of the benzyl group in facilitating the desulfurization process. The stability of the resulting benzylic intermediate is a key factor contributing to this enhanced reactivity.

A significant advantage of modern desulfurization methods is their high functional group tolerance. The Ph3P/ICH2CH2I-promoted desulfurization for nucleophilic substitution is compatible with a wide variety of functional groups. cas.cn This includes hydroxyl groups, which can be present in the nucleophile without interfering with the reaction. For example, 4-aminophenol (B1666318) can act as a nucleophile, with the amino group reacting selectively while the hydroxyl group remains intact. cas.cn

The reaction also tolerates the presence of alkynyl and halide groups, which can be valuable for subsequent synthetic transformations. cas.cn However, the electronic properties of the substituents can influence the reaction yield. Electron-deficient phenyl amines and benzyl thiols with electron-withdrawing groups tend to result in lower yields due to reduced nucleophilicity of the amine or the thiol group, respectively. cas.cn

Another effective method for desulfurization involves the use of molybdenum hexacarbonyl [Mo(CO)6]. organic-chemistry.orgresearchgate.netthieme-connect.com This method is also known for its excellent functional group tolerance, leaving groups such as methoxy (B1213986), halogens, cyano, ester, amide, and pyridyl untouched. organic-chemistry.orgresearchgate.net This is a significant improvement over traditional methods like using Raney nickel, which can reduce many of these functional groups. researchgate.net

| Method | Key Features | Compatible Functional Groups | Incompatible/Less Reactive Groups |

| Ph3P/ICH2CH2I | Rapid at room temperature for benzyl thiols. cas.cnnih.gov | Hydroxyl, alkynyl, halides. cas.cn | Electron-deficient amines and thiols may give lower yields. cas.cn |

| Mo(CO)6 | High functional group tolerance; unaffected by steric hindrance. organic-chemistry.orgresearchgate.netthieme-connect.com | Methoxy, fluoro, chloro, bromo, cyano, ester, amide, pyridyl, C=C double bond. researchgate.net | |

| Catalytic P(III)/P(V)=S with silyl (B83357) radicals | Metal-free; regenerates phosphite (B83602) catalyst. rsc.org | Good to excellent tolerance for many common organic functional groups. rsc.org | Aldehyde and ketone additives can interfere with the reaction. rsc.org |

Michael Addition Reactions (e.g., Succination)

Thiols, being excellent nucleophiles, readily participate in Michael addition reactions. researchgate.net This reaction, also known as conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com For thiols, this is often referred to as a thia-Michael addition. srce.hr

A specific and biologically significant example of a Michael addition involving a thiol is succination. Succination is the non-enzymatic reaction of a thiol group, such as that in cysteine residues of proteins, with fumarate. researchgate.netfrontiersin.orgnih.gov This reaction forms a stable S-(2-succino) derivative. researchgate.net While this reaction is primarily discussed in a biological context, the underlying chemical principle is a Michael addition.

In a synthetic setting, the succination of thiols can be achieved with high efficiency using maleic anhydride (B1165640). mdpi.com The reaction of a thiol with maleic anhydride in a suitable buffer and solvent system can lead to the rapid formation of the succinated product. mdpi.com This method is significantly faster and more efficient than using fumaric or maleic acid. mdpi.com

| Reactant | Conditions | Outcome |

| Thiol + Maleic Anhydride | Aqueous buffer with diethyl ether, 25°C. mdpi.com | Rapid and efficient succination within minutes. mdpi.com |

| Thiol + Fumaric Acid | Neutral buffer. mdpi.com | Minimal succination even after extended reaction times. mdpi.com |

Reactions with Activated Halogenated Compounds

Thiols can react with activated halogenated compounds in nucleophilic substitution reactions. For instance, N-protected 2,4,5-tribromoimidazoles react with various sodium alkane- or arenethiolates, resulting in the displacement of the 2-bromine atom to form the corresponding 2-alkyl- or 2-arylthioimidazoles.

Similarly, 1-benzyl-5-bromo-4-nitroimidazole and related compounds undergo nucleophilic displacement of the 5-bromine atom by thiols. These reactions demonstrate the ability of the thiol group to act as a potent nucleophile in displacing halogen atoms from activated heterocyclic systems.

Oxidative Transformations of the Thiol Group

The thiol group is susceptible to a variety of oxidative transformations. These can range from the formation of disulfides to more extensive cleavage of the carbon-sulfur bond.

The oxidative cleavage of the C-S bond in benzyl thiols can be a valuable transformation for the synthesis of carbonyl compounds. A novel method for this transformation utilizes visible-light-mediated silver(II)-ligand complexes. organic-chemistry.org This approach enables a controlled, singlet oxygen-mediated selective C-S bond cleavage of benzyl thiols to produce aldehydes and ketones. organic-chemistry.org

The reaction is catalyzed by [Ag(II)(py)4]S2O8 under mild conditions, using white LEDs as the light source and DMF as the solvent, and can achieve high yields. organic-chemistry.org Mechanistic studies suggest that the reaction proceeds through disulfide and sulfide intermediates, involving both radical processes and singlet oxygen. organic-chemistry.org The method shows good tolerance for various substituents on the benzyl thiol, including both electron-donating and electron-withdrawing groups. organic-chemistry.org

Another approach to oxidative C-S bond formation involves the direct oxidative coupling of thiols and benzylic ethers. rsc.org This metal- and base-free method utilizes an oxidant like DTBP to achieve C(sp3)-H bond functionalization and C-O cleavage, leading to the formation of thioesters. rsc.org

Oxidative C-S Bond Cleavage

Visible-Light-Mediated Silver(II) Catalysis

Visible-light photoredox catalysis has emerged as a powerful method for activating small molecules by converting light energy into chemical energy. acs.org This strategy often employs metal complexes that, upon light absorption, can engage in single-electron transfer with organic substrates to generate reactive intermediates. acs.org In this context, silver-catalyzed reactions have been noted for their utility. For instance, silver-catalyzed oxidative 1,2-alkyletherification of unactivated alkenes has been demonstrated, showcasing the potential of silver catalysts in complex bond formations. beilstein-journals.org While specific studies on the visible-light-mediated silver(II) catalysis of this compound are not detailed in the provided results, the general principles of photoredox catalysis suggest a potential pathway. Such a reaction would likely involve the single-electron oxidation of the thiol to a thiyl radical, which could then undergo further reactions. The efficiency and outcome of such a process would be influenced by the photocatalyst, solvent, and other reaction parameters. acs.orgunina.it

Formation and Reactivity of Sulfenic Acid Intermediates

The oxidation of thiols often proceeds through highly reactive sulfenic acid (R-SOH) intermediates. acs.orgnih.gov These species are typically transient but play a crucial role as a crossroads in redox-based biological regulation and chemical transformations. nih.govnsf.gov The formation of a sulfenic acid from a thiol like this compound is the initial two-electron oxidation step. researchgate.net This intermediate can be generated using various oxidants, including hydrogen peroxide or even molecular oxygen under specific catalytic conditions. acs.orgresearchgate.net

Once formed, the sulfenic acid of this compound is subject to several reaction pathways:

Further Oxidation: It can be oxidized to the more stable sulfinic acid (-SO₂H) and subsequently to sulfonic acid (-SO₃H), particularly in the presence of excess oxidant. acs.orgresearchgate.net

Reaction with a Thiol: A primary reaction pathway for sulfenic acids is the condensation with a second molecule of the parent thiol to form a disulfide bridge (R-S-S-R). This is often considered the main route for oxidant-induced disulfide formation. nih.govnsf.gov

Trapping: Due to their reactive nature, sulfenic acids are often detected indirectly by trapping them with specific reagents. For example, dimedone has been successfully used to trap and characterize sulfenic acid intermediates formed during the metabolism of certain sulfur-containing compounds. nih.gov

The stability of a sulfenic acid can be influenced by steric hindrance or hydrogen bonding. acs.orgnsf.gov For instance, triptycene-9-sulfenic acid is a stable, isolable compound due to the significant steric protection provided by the triptycene (B166850) framework. acs.org

Disulfide Formation Pathways

The oxidation of thiols to disulfides (RSSR) is a fundamental and common reaction. wikipedia.orgresearchgate.net This transformation can be achieved using a wide array of oxidants, including molecular oxygen (often with a catalyst), peroxides, and metal ions. researchgate.net For this compound, this reaction results in the formation of bis(4-(methoxymethyl)phenyl) disulfide.

The mechanism for disulfide formation can proceed through different pathways:

Ionic Mechanism: In the presence of a base, the thiol is deprotonated to the more nucleophilic thiolate anion (RS⁻). The reaction of this anion with an oxidizing agent is often the rate-determining step. acs.org The subsequent reaction of a sulfenic acid intermediate with another thiol molecule, as described previously, is a key part of this pathway. nih.gov

Radical Mechanism: One-electron oxidation of the thiol can generate a thiyl radical (RS•). The coupling of two such radicals then forms the disulfide bond. csic.es This pathway is often observed in reactions catalyzed by certain metal nanoparticles, such as gold, or in photochemical reactions. csic.esrsc.org

These pathways are not mutually exclusive and can be influenced by the specific reaction conditions, including the choice of catalyst and solvent. csic.esresearchgate.net

Influence of Solvent and Mercaptan Structure on Oxidation Rates

The rate of thiol oxidation to disulfide is significantly affected by both the solvent and the molecular structure of the thiol.

Influence of Solvent: Base-catalyzed oxidation studies of n-butyl mercaptan in different solvent mixtures (dimethylformamide-methanol and diglyme-methanol) have shown that the reaction rate decreases as the proportion of methanol (B129727) increases. acs.org This suggests that the solvent plays a key role in stabilizing the transition state, potentially through the formation of ion pair complexes between the sodium mercaptide and methanol. acs.org In processes using oxygen as the oxidant, the solvent can also facilitate the phase separation of the disulfide product. google.com

Influence of Mercaptan Structure: The structure of the mercaptan has a profound impact on its reactivity. Aromatic thiols are generally more reactive towards oxidation than aliphatic thiols. csic.esresearchgate.net This increased reactivity is attributed to the electronic effects of the aromatic ring. The order of reactivity is often observed as ArSH > ArCH₂SH > RSH (aliphatic). researchgate.net Electron-donating or withdrawing substituents on the aromatic ring can further modulate the oxidation rate by influencing the acidity of the thiol and the stability of the intermediates. acs.org

| Factor | Observation | Example/Reason | Reference |

|---|---|---|---|

| Solvent Polarity/Composition | Increasing methanol in DMF/methanol mixtures decreases the oxidation rate of n-butyl mercaptan. | Stabilization of mercaptide ion pairs by methanol, affecting the transition state. | acs.org |

| Thiol Structure (Aromatic vs. Aliphatic) | Aromatic thiols (e.g., thiophenol) are generally more reactive than aliphatic thiols. | Electronic effects of the aryl group facilitate oxidation. The general order of reactivity is ArSH > ArCH₂SH > RSH. | csic.esresearchgate.net |

| Substituents on Aryl Thiols | Electron-donating or withdrawing groups alter the reactivity. | Affects the pKa of the thiol and the stability of the thiolate anion. | acs.org |

Reactivity of the Methoxymethyl Moiety

The methoxymethyl (MOM) group serves as a common protecting group for alcohols and phenols in organic synthesis due to its relative stability under certain conditions. wikipedia.orgresearchgate.net Its reactivity is distinct from that of the thiol group and is centered on the ether linkages.

Cleavage and Interconversion with Related Functional Groups

The primary reactivity of the methoxymethyl group involves its cleavage (deprotection) to reveal the parent functional group, or its interconversion into other groups.

Cleavage (Deprotection): The MOM ether is susceptible to cleavage under acidic conditions. wikipedia.orgfiveable.me A range of Lewis and Brønsted acids can be used for this purpose. wikipedia.org For aromatic MOM ethers, specific methods have been developed for chemoselective deprotection. For instance, silica-supported sodium hydrogen sulfate (B86663) can selectively cleave phenolic MOM ethers at room temperature. organic-chemistry.org Another mild method involves using trialkylsilyl triflate (e.g., TMSOTf or TESOTf) in the presence of 2,2'-bipyridyl, which proceeds under non-acidic conditions and can tolerate other acid-labile groups like trityl ethers. acs.org

Interconversion: The reactivity of the MOM group can be harnessed for functional group interconversions. Under specific conditions, an aromatic MOM ether can be directly converted into a triethylsilyl (TES) ether. acs.org Research has also shown that in molecules containing both aromatic and aliphatic MOM ethers, it is possible to selectively convert the aromatic MOM ether to a TES ether while cleaving the aliphatic MOM ether to a hydroxyl group. acs.org This differential reactivity allows for complex molecular manipulations. acs.org

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Acidic Cleavage | Lewis or Brønsted acids (e.g., HCl, p-TsOH) | Deprotection to the parent alcohol/phenol. | wikipedia.orgresearchgate.net |

| Chemoselective Cleavage (Phenolic) | Silica-supported NaHSO₄, room temperature | Selective deprotection of phenolic MOM ethers. | organic-chemistry.org |

| Mild Cleavage/Interconversion | TMSOTf or TESOTf, 2,2'-bipyridyl, CH₃CN | Deprotection via a silyl ether intermediate or direct conversion to a TES ether. Tolerates other acid-labile groups. | acs.org |

| Selective Interconversion | TESOTf, 2,2'-bipyridyl, then H₂O | In a molecule with both aromatic and aliphatic MOM ethers, the aromatic one converts to a TES ether and the aliphatic one cleaves to an alcohol. | acs.org |

Stability under Various Reaction Conditions

The utility of the methoxymethyl group as a protecting group stems from its stability under a range of conditions where other protecting groups might be labile. The MOM group is generally stable under:

Basic Conditions: It is resistant to strong bases like LDA and t-BuOK, as well as weaker organic bases like pyridine (B92270) and triethylamine. organic-chemistry.orgresearchgate.net This allows for reactions such as ester saponification or reactions involving organometallic reagents to be performed without affecting the MOM-protected alcohol.

Nucleophilic Attack: It is stable towards many common nucleophiles, including organolithium reagents (RLi), Grignard reagents (RMgX), and enolates. organic-chemistry.org

Reductive Conditions: The MOM ether linkage is stable to various reducing agents, including catalytic hydrogenation (H₂/Ni), lithium aluminum hydride (LiAlH₄), and sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org

Oxidative Conditions: It can tolerate many common oxidants such as KMnO₄, OsO₄, and m-CPBA (a peroxyacid), which allows for oxidation of other functional groups in the molecule. organic-chemistry.org

This robustness makes the MOM group a valuable tool in multistep synthesis, where orthogonality with other protecting groups and reagents is crucial. rsc.orgresearchgate.net However, its lability towards acidic conditions must always be considered during synthetic planning. wikipedia.orgfiveable.me

Aromatic Ring Reactivity and Substituent Effects

Both the thiol and methoxymethyl groups attached to the benzene (B151609) ring in this compound influence its susceptibility to electrophilic aromatic substitution. Their effects are a combination of induction and resonance.

Thiol (-SH) Group: The thiol group is classified as an activating group and an ortho-, para-director . libretexts.org Its influence stems from two opposing electronic effects:

Inductive Effect: Sulfur is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect through the sigma bond, which slightly deactivates the ring.

Resonance Effect: The sulfur atom possesses lone pairs of electrons that can be donated to the aromatic ring through p-π conjugation. This resonance effect introduces electron density into the ring, particularly at the ortho and para positions. libretexts.org This electron-donating resonance effect is stronger than its inductive effect, resulting in a net activation of the ring towards electrophilic attack. libretexts.org

Methoxymethyl (-CH₂OCH₃) Group: The methoxymethyl group is analogous to an alkyl group in its electronic influence on the aromatic ring. It is considered a weakly activating group and an ortho-, para-director .

Inductive Effect: This group is weakly electron-donating through induction, pushing electron density into the sigma bond framework of the benzene ring. This effect makes the ring more nucleophilic and thus more reactive than benzene itself. libretexts.org

Resonance Effect: Unlike a methoxy group (-OCH₃) where the oxygen is directly attached to the ring, the oxygen atom in the methoxymethyl group is separated from the ring by a methylene (B1212753) (-CH₂) bridge. Consequently, it cannot participate in resonance with the aromatic π-system. Its primary influence is therefore inductive. organicchemistrytutor.com

Combined Effect: In this compound, both substituents are activating and ortho-, para-directing. Since they are positioned para to each other, their directing effects reinforce each other, activating the four available positions on the ring (C2, C3, C5, C6) for electrophilic attack. The thiol group is a stronger activator than the methoxymethyl group. Therefore, electrophilic substitution is expected to be directed primarily to the positions ortho to the more powerful activating thiol group, namely the C2 and C6 positions.

Table 1: Summary of Substituent Effects in this compound

| Substituent | Type | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| -SH (Thiol) | Activating | Weakly Electron-Withdrawing | Strongly Electron-Donating | Activating | Ortho, Para |

| -CH₂OCH₃ (Methoxymethyl) | Activating | Weakly Electron-Donating | None | Weakly Activating | Ortho, Para |

Electrophilic aromatic substitution (EAS) is the characteristic reaction of aromatic compounds like this compound. The mechanism proceeds via a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. libretexts.orgmsu.edumasterorganicchemistry.com

General Mechanism:

Attack by the Electrophile: In the initial, rate-determining step, the π-electron system of the aromatic ring acts as a nucleophile and attacks a strong electrophile (E⁺). This disrupts the aromaticity of the ring and forms a positively charged arenium ion. lkouniv.ac.in

Deprotonation: In the second, fast step, a base removes a proton (H⁺) from the carbon atom that formed the bond with the electrophile. This restores the C=C double bond, reforms the stable aromatic π-system, and yields the substituted product. libretexts.orgmasterorganicchemistry.com

The directing influence of the thiol and methoxymethyl groups can be explained by examining the stability of the arenium ion intermediates formed during electrophilic attack at the ortho, meta, and para positions relative to a given substituent.

Stability of the Arenium Ion: For an ortho- or para-attack relative to the thiol group, one of the resonance structures of the arenium ion places the positive charge directly on the carbon atom bonded to the sulfur. This allows the lone pair on the sulfur atom to delocalize the charge through resonance, providing significant stabilization to the intermediate. This stabilization lowers the activation energy for ortho and para substitution, making these pathways more favorable. libretexts.org

In contrast, for meta-attack, the positive charge in the arenium ion is never located on the carbon atom bearing the thiol substituent. Consequently, the sulfur lone pair cannot directly stabilize the positive charge through resonance. The intermediate for meta attack is therefore less stable (higher in energy) than the intermediates for ortho and para attack.

A similar, though much weaker, stabilization effect occurs with the electron-donating methoxymethyl group, which helps stabilize the positive charge of the arenium ion through its inductive effect. Because the thiol group offers more potent stabilization via resonance, it is the dominant directing group.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

| Position of Attack | Stability of Arenium Ion Intermediate | Reason for Stability/Instability | Expected Product Formation |

| Ortho (to -SH) | High | Resonance stabilization from the thiol group's lone pair. | Major Product |

| Meta (to -SH) | Low | No direct resonance stabilization from the thiol group. | Minor or Trace Product |

| Para (to -SH) | N/A | Position is blocked by the methoxymethyl group. | N/A |

Applications of 4 Methoxymethyl Benzene 1 Thiol in Advanced Synthetic Chemistry

Catalytic and Reagent Roles in Organic Synthesis

The thiol group in 4-(methoxymethyl)benzene-1-thiol is the cornerstone of its catalytic and reagent activities. This functionality allows it to participate in a variety of transformations, including photocatalytic processes, deprotection strategies, and ligation reactions.

Use as a Thiol Source in Debenzylation Reactions

The cleavage of benzyl (B1604629) and p-methoxybenzyl (PMB) protecting groups is a common and crucial step in multi-step organic synthesis. Thiol-catalyzed aerobic debenzylation has emerged as a powerful method for this transformation. Current time information in Bangalore, IN.fu-berlin.de This radical-mediated process often utilizes a thiyl radical to selectively abstract a hydrogen atom from the benzylic position of the protecting group. Current time information in Bangalore, IN.fu-berlin.de While pentafluorothiophenol (B1630374) is frequently cited due to the high electrophilicity of its corresponding thiyl radical, other aryl thiols, including substituted thiophenols, are also effective. Current time information in Bangalore, IN.nih.gov The reaction mechanism involves the generation of a thiyl radical, which then abstracts a benzylic hydrogen from the protected amine or alcohol. The resulting benzylic radical is subsequently oxidized in the presence of oxygen, leading to the cleavage of the C-N or C-O bond and the release of the deprotected substrate. Current time information in Bangalore, IN.fu-berlin.de

Table 1: Comparison of Thiols in Aerobic Debenzylation

| Thiol | Conversion (%) | Combined Yield (%) |

| Methyl thioglycolate | 29 | 11 |

| Thiophenol | Low | Low |

| Pentafluorothiophenol | 94 | 91 |

Data adapted from studies on the debenzylation of N-PMB-aniline. Current time information in Bangalore, IN.

The efficiency of the debenzylation can be influenced by the electronic properties of the thiol catalyst. The methoxymethyl group in this compound, being electron-donating, would influence the properties of the corresponding thiyl radical, potentially affecting reaction rates and selectivity in such debenzylation reactions.

Integration into Thiol-Mediated Ligation Strategies

Thiol-mediated ligation reactions are indispensable tools for the chemical synthesis of proteins and other complex biomolecules. d-nb.infonih.govmdpi.com These reactions, most notably Native Chemical Ligation (NCL), rely on the chemoselective reaction between a C-terminal peptide thioester and an N-terminal cysteine residue to form a native peptide bond. d-nb.infomdpi.com The efficiency of these ligations can be enhanced by the use of thiol additives, which facilitate the exchange of the thioester group. Thiophenols are often employed for this purpose. d-nb.info

While direct experimental data on the use of this compound in this context is limited, its structural similarity to commonly used thiophenol additives suggests its potential utility. The electronic nature of the substituent on the aromatic ring of the thiol can influence the rate and efficiency of the thioester exchange. The methoxymethyl group could modulate the nucleophilicity and acidity of the thiol, which are key parameters in the ligation process.

Building Block for Functional Materials and Molecules

Beyond its catalytic applications, this compound serves as a versatile building block for the synthesis of a variety of functional molecules and materials. Its thiol group provides a reactive handle for incorporation into larger structures, while the methoxymethylphenyl moiety can impart specific properties to the final product.

Precursor for Aryl Thioethers and Sulfides

The synthesis of aryl thioethers and sulfides is a fundamental transformation in organic chemistry, as these motifs are present in many pharmaceuticals and functional materials. osaka-u.ac.jpnist.gov this compound is an excellent precursor for the synthesis of these compounds. It can readily react with a variety of electrophiles, such as alkyl halides and aryl halides, to form the corresponding thioethers. nih.govnih.gov

Various catalytic systems, often employing copper or palladium, have been developed to facilitate the coupling of thiols with aryl halides. nih.govorganic-chemistry.org These methods allow for the formation of diaryl sulfides under relatively mild conditions. Additionally, nucleophilic aromatic substitution reactions can be employed, particularly with activated aryl halides, to generate aryl thioethers. nist.gov

Table 2: Examples of Aryl Thioether Synthesis from Thiols

| Reaction Type | Electrophile | Catalyst/Conditions | Product |

| Nucleophilic Substitution | Activated Aryl Halide | Base | Aryl Thioether |

| Cross-Coupling | Aryl Halide | Copper or Palladium Catalyst | Diaryl Sulfide (B99878) |

| Michael Addition | α,β-Unsaturated Carbonyl | Base | β-Thioether Carbonyl |

The methoxymethyl group in the resulting thioethers can serve as a latent functional group, potentially allowing for further synthetic manipulations.

Monomer and Functional Group in Polymer Synthesis

The thiol group of this compound makes it a suitable monomer for the synthesis of sulfur-containing polymers. nih.gov Thiol-ene polymerization, a type of click chemistry, is a highly efficient method for creating polymers from multifunctional thiols and alkenes. nih.govgoogle.com This radical-mediated reaction proceeds rapidly under mild conditions and exhibits high tolerance to a variety of functional groups.

While specific examples of polymers synthesized directly from this compound are not widely reported, the general principles of thiol-ene polymerization suggest its applicability. rsc.orgrsc.org For instance, thiol-functionalized polynorbornene dicarboximides have been synthesized and investigated for their material properties. mdpi.com By analogy, this compound could be incorporated into polymer backbones or used as a functional side group to impart specific properties, such as altered solubility, thermal stability, or refractive index. The methoxymethyl group could also influence the polymer's characteristics.

Bio-based Polymer and Polyol Synthesis

The global shift towards sustainable chemistry has spurred significant research into bio-based polymers as alternatives to petrochemical-derived materials. researchgate.net Thiol-ene "click" chemistry has emerged as a highly efficient and versatile method for polymer synthesis, valued for its high yields and tolerance of various functional groups under simple reaction conditions. rsc.org This reaction involves the radical-initiated addition of a thiol group (-SH) across a carbon-carbon double bond (an ene). rsc.org

Numerous studies demonstrate the synthesis of bio-based polymers and polyols by reacting multifunctional thiols with monomers derived from renewable resources like vanillin, eugenol, and limonene. mdpi.comscrivenerpublishing.comresearchgate.netrsc.org For instance, bio-based polyols for rigid polyurethane foams have been successfully synthesized via thiol-ene chemistry using 1-thioglycerol and limonene, an extract from orange peels. scrivenerpublishing.comresearchgate.net Similarly, flexible polymer networks have been created from vanillin-derived allyl ether monomers and various thiols. rsc.org

While direct use of this compound is not explicitly detailed in these studies, its structure makes it an excellent candidate for incorporation into such bio-based materials. The aromatic core of the molecule can enhance the thermo-mechanical properties of the resulting polymer. rsc.org Furthermore, the core structure itself can be derived from biomass; for example, methyl 4-(methoxymethyl)benzene carboxylate has been synthesized from biomass-derived furans with high selectivity. rsc.org In this context, this compound could be reacted with bio-derived enes to produce novel poly(thioether)s with tailored properties.

| Bio-based "Ene" Monomer | Thiol Comonomer(s) | Resulting Polymer/Material | Key Properties/Applications |

|---|---|---|---|

| Limonene | 1-Thioglycerol | Bio-based Polyol | Used for synthesizing rigid polyurethane foams (RPFs). scrivenerpublishing.comresearchgate.net |

| Allyl-etherified Eugenol Derivatives | Pentaerythritol-based tetrathiols | Crosslinked Polymer Networks | Glass transition temperatures ranging from 4 to 9 °C. researchgate.net |

| Vanillin-derived Allyl Ether (BAMTU) | Multifunctional thiols | Flexible Thiol-Ene Networks | Degradable, high transparency, and tunable tensile strength (2.9–18.2 MPa). rsc.org |

| Allylated Cinnamic Acid Derivatives | Glycerol-derived trifunctional thiol | Bio-based Poly(amide–thioether)s | High glass transition temperatures (up to 85 °C). mdpi.com |

Construction of Star-shaped Copolymers

Star-shaped copolymers are a class of branched polymers with unique properties, including lower solution viscosity and higher functionality compared to their linear counterparts. google.com One effective method for their synthesis is the "core-first" approach, where a multifunctional initiator or chain transfer agent (CTA) is used to simultaneously grow multiple polymer arms. researchgate.netresearchgate.net

Multifunctional thiols (polymercaptans) are particularly effective as cores in free-radical polymerization, acting as highly efficient chain transfer agents. google.com The synthesis involves a polyvalent mercaptan core with three or more thiol groups from which polymer arms extend radially. google.com Advanced controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are often employed to produce star polymers with well-defined structures and low polydispersity. researchgate.netsurrey.ac.uk The RAFT process utilizes thiocarbonylthio compounds as CTAs to mediate the polymerization. researchgate.net

To apply this compound in this context, it would first need to be chemically modified into a multifunctional core. For example, multiple this compound units could be attached to a central scaffold molecule, creating a polyvalent mercaptan. This new multifunctional CTA could then be used in a free-radical polymerization (e.g., with styrene (B11656) or acrylate (B77674) monomers) to generate a star-shaped polymer. The properties of the resulting star polymer would be influenced by the rigid aromatic nature of the this compound units within the core. A patent describes the use of such polyvalent mercaptan cores, including those with thiols of different reactivities, to create heteroarm stars. google.com

| Polymerization Technique | Core/Initiator Type | Resulting Architecture | Key Principle |

|---|---|---|---|

| Free Radical Polymerization | Multifunctional Mercaptan (Thiol) | Star Polymer | The core acts as a polyvalent chain transfer agent, initiating multiple arms. google.com |

| RAFT Polymerization | Multifunctional RAFT Agent | Well-defined Star Polymer | The thiocarbonylthio groups on the core mediate a controlled/living polymerization. researchgate.netresearchgate.net |

| Group Transfer Polymerization (GTP) | Multifunctional Silyl (B83357) Enolates | Star-shaped Polymethacrylates | A multifunctional initiator grows multiple polymer arms from a central core. researchgate.net |

Components for Molecular Electronics and Devices

The field of molecular electronics aims to use single molecules or nanoscale assemblies of molecules as active electronic components. Aromatic thiols are fundamental building blocks in this field because the thiol group forms a stable, covalent bond with metal surfaces, particularly gold, serving as a reliable "alligator clip" to connect molecular wires to electrodes. aau.dk

Engineering Thiol-End-Capped Molecular Wires

Research has demonstrated the synthesis of various oligo(phenylene ethynylene) molecular wires where the thiol end-groups are essential for attachment to metallic probes. aau.dk In these syntheses, the thiol is often protected as a thioacetyl group, which is deprotected during the self-assembly process onto the metal surface. aau.dk

A key precursor for these molecular wires is 1-bromo-4-(methoxymethyl)benzene (B72038). boronmolecular.com This compound can be used in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to construct the conjugated backbone of the wire. The bromo- functionality allows for the step-wise construction of the oligomer chain, and subsequent chemical transformation can introduce the terminal thiol group required for surface attachment. For instance, a synthetic route can involve the coupling of a protected thiol-bearing aromatic piece to the 1-bromo-4-(methoxymethyl)benzene precursor to build the final molecular wire. aau.dk The presence of the methoxymethyl group can be used to tune the solubility and electronic properties of the resulting wire.

Derivatization for Analytical and Supramolecular Applications

Thiol Derivatization in Advanced Analytical Chemistry

The quantitative analysis of low-concentration compounds in complex mixtures, such as biological fluids or environmental samples, often requires chemical derivatization prior to analysis by techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). mdpi.comsci-hub.se Derivatization is performed to enhance the analyte's properties, such as by adding a chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or by increasing its volatility for GC analysis. mdpi.comscribd.com

For volatile thiols, which often have poor detection characteristics, derivatization is mandatory. mdpi.com Reagents such as ethyl propiolate (ETP) or pentafluorobenzyl bromide (PFBBr) are used to react with the thiol group, creating a derivative that is more easily detected. mdpi.com For example, a thiol can be added to the triple bond of ETP in an alkaline solution, yielding a derivative suitable for GC-MS analysis. mdpi.com

Therefore, for the trace analysis of this compound, a similar derivatization strategy would be employed. Reacting it with a suitable agent would convert the non-absorbing thiol into a derivative with a strong UV or fluorescence signal, enabling highly sensitive quantification by HPLC. scribd.com

Formation of Self-Assembled Monolayers (SAMs) on Metal Surfaces

One of the most well-studied applications of thiols is their ability to spontaneously form highly ordered, crystalline-like monomolecular films on the surfaces of noble metals, a process known as self-assembly. scispace.comresearchgate.net These self-assembled monolayers (SAMs) are of great interest for modifying surface properties and for applications in sensing, corrosion protection, and molecular electronics. researchgate.net The formation of SAMs of aromatic thiols on gold is particularly robust due to the strong and stable gold-sulfur (Au-S) bond. researchgate.net

When a gold substrate is immersed in a solution of an aromatic thiol like this compound, the molecules chemisorb onto the surface, losing the hydrogen from the thiol group to form a gold-thiolate bond. scispace.com The molecules then arrange themselves into a densely packed, ordered layer. The final structure of the monolayer is influenced by factors such as the intermolecular forces between the aromatic rings and the preparation conditions (e.g., solvent, temperature, and immersion time).

The properties of these SAMs can be characterized by a variety of surface-sensitive techniques. researchgate.net For example, electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) can be used to study the monolayer's ability to block electron transfer at the electrode-solution interface. scispace.comresearchgate.net Scanning tunneling microscopy (STM) provides molecular-level images of the packing and ordering of the molecules on the surface. Studies on the closely related 1,4-benzenedimethanethiol (B89542) (BDMT) and 4-methoxybenzenethiol (B147237) (MOBT) show that these aromatic thiols form stable, well-organized monolayers on gold. pradeepresearch.org The molecules in such SAMs typically adopt a "standing-up" orientation, perpendicular to the gold surface, to maximize intermolecular interactions. pradeepresearch.org

| Characteristic | Description | Analytical Technique(s) |

|---|---|---|

| Bonding | Strong, stable gold-thiolate (Au-S) bond forms upon adsorption. researchgate.net | X-ray Photoelectron Spectroscopy (XPS) |

| Orientation | Molecules typically adopt a "standing-up" orientation, tilted relative to the surface normal. pradeepresearch.org | Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) |

| Packing & Ordering | Forms densely packed, highly ordered, crystalline-like structures. scispace.com | Scanning Tunneling Microscopy (STM) |

| Blocking Ability | The monolayer can act as a barrier to electron transfer from redox species in solution to the gold electrode. researchgate.net | Electrochemical Impedance Spectroscopy (EIS), Cyclic Voltammetry (CV) |

| Thermal Stability | Aromatic thiol SAMs are generally more thermally stable than alkanethiol SAMs. pradeepresearch.org | Temperature Programmed Desorption (TPD), Ellipsometry |

Adsorption Geometry and Stability of SAMs

The formation of self-assembled monolayers of this compound on a gold surface is primarily driven by the strong affinity between sulfur and gold, leading to the formation of a stable gold-thiolate bond. sigmaaldrich.cnwikipedia.org The subsequent arrangement of the molecules into an ordered monolayer is influenced by intermolecular forces, such as van der Waals interactions between the aromatic rings and the methoxymethyl groups. sigmaaldrich.cn

The stability of these SAMs is a critical factor for their practical applications. The strong gold-thiolate bond, with a bond energy of approximately 45 kcal/mol, provides a robust anchor to the surface. sigmaaldrich.cn The thermal stability of aromatic thiol SAMs is generally higher than that of alkanethiols due to the enhanced intermolecular interactions. For instance, SAMs of 1,4-benzenedimethanethiol are stable up to 423 K. pradeepresearch.org It is expected that SAMs of this compound would exhibit comparable thermal stability.

The chemical stability of the SAMs can be assessed using techniques like X-ray Photoelectron Spectroscopy (XPS), which can detect the oxidation of the sulfur headgroup. nih.gov While the core of the SAM is relatively inert, the terminal functional groups can be susceptible to chemical modification, a property that is harnessed in surface-enhanced reactivity.

| Parameter | Expected Value/Characteristic | Basis of Expectation |

|---|---|---|

| Adsorption Site | 3-fold hollow site on Au(111) | Typical for thiol SAMs on gold pradeepresearch.org |

| Molecular Orientation | "Standing-up" with tilted aromatic ring | Analogous to 1,4-benzenedimethanethiol nih.govpradeepresearch.org |

| Tilt Angle from Surface Normal | ~30 degrees | Typical for aromatic thiol SAMs sigmaaldrich.cn |

| Au-S Bond Energy | ~45 kcal/mol | General value for thiol-gold bonds sigmaaldrich.cn |

| Stability Parameter | Estimated Value/Characteristic | Reference Compound |

|---|---|---|

| Thermal Desorption Temperature | ~423 K | 1,4-Benzenedimethanethiol pradeepresearch.org |

| Chemical Stability | Susceptible to oxidation at the sulfur headgroup over time | General observation for thiol SAMs nih.gov |

Surface-Enhanced Reactivity in Monolayer Systems

The well-defined and tunable surface presented by a SAM of this compound can be utilized to influence and enhance chemical reactions occurring at the solid-liquid or solid-gas interface. This surface-enhanced reactivity stems from several factors, including the controlled presentation of the methoxymethyl functional groups, the modification of the local microenvironment, and the ability of the monolayer to pre-organize reactants.

The methoxymethyl groups at the monolayer-ambient interface can act as specific binding sites or as a steric hindrance, thereby controlling the access of reactants to the underlying gold surface or to other parts of the monolayer. This can lead to enhanced selectivity in catalytic reactions. For example, SAMs have been shown to alter the product distribution in electrochemical reactions by selectively blocking certain active sites on the electrode surface. nsf.gov

Furthermore, the chemical nature of the this compound monolayer can create a specific microenvironment at the surface. The polarity and steric bulk of the methoxymethyl groups can influence the solvation of reactants and intermediates, potentially stabilizing transition states and accelerating reaction rates.

The ordered structure of the SAM can also serve as a template for organizing reactant molecules. By designing specific interactions between the reactant and the methoxymethyl-terminated surface, it is possible to achieve a high local concentration of the reactant and to orient it favorably for a subsequent reaction. This pre-organization can lead to significant rate enhancements compared to the same reaction in bulk solution.

Surface-Enhanced Raman Scattering (SERS) is a powerful technique to study these surface reactions in situ. nih.gov For aromatic thiols, the SERS signal is typically enhanced due to the interaction of the aromatic π-system with the metal surface. nih.gov This allows for the sensitive detection of vibrational changes associated with reactions occurring within the monolayer or at its surface.

| Mechanism | Description | Potential Application |

|---|---|---|

| Site-Specific Blocking | The monolayer selectively blocks certain active sites on the gold surface, directing the reaction pathway. | Improving selectivity in heterogeneous catalysis. |

| Microenvironment Control | The methoxymethyl groups create a local environment that can stabilize transition states or alter reactant solubility. | Accelerating reaction rates and controlling reaction outcomes. |

| Reactant Pre-organization | The monolayer templates the assembly of reactant molecules in a favorable orientation for reaction. | Enhancing the efficiency of surface-bound synthetic steps. |

Lack of Specific Research Data Precludes Article Generation

Following a comprehensive search of scientific literature and databases, it has been determined that there is a lack of specific theoretical and computational studies focused solely on the chemical compound This compound . The available research does not provide the detailed findings necessary to construct an accurate and informative article that adheres to the provided outline.

While the fields of computational chemistry and molecular modeling have well-established methods for investigating reaction mechanisms and molecular interactions, such as those listed in the query, these studies have been applied to analogous but distinct molecules. For instance, research exists on the application of Density Functional Theory (DFT) to other thiophenol derivatives or the simulation of adsorption for different thiol-based self-assembled monolayers.

However, generating an article based on these related compounds would require extrapolation and would not constitute a scientifically accurate report on this compound. Doing so would violate the core instruction to focus exclusively on the specified compound and its associated research data.

Specifically, the search for dedicated studies yielded no results for:

DFT-based pathway analysis of reactions involving this compound.

Transition state modeling and kinetic studies for this specific compound.

Predictions of stereoselectivity or regioselectivity in its reactions.

Analyses of intermolecular forces and crystal packing unique to this compound.

Simulations of its adsorption behavior on solid surfaces.

Theoretical and Computational Studies on 4 Methoxymethyl Benzene 1 Thiol Systems

Structure-Reactivity Relationship Prediction and Quantitative Structure-Activity Relationships (QSAR)

The reactivity of 4-(methoxymethyl)benzene-1-thiol is intrinsically linked to its molecular structure, particularly the nature and position of the substituents on the benzene (B151609) ring. The interplay between the electron-donating thiol group and the methoxymethyl group at the para position governs the molecule's chemical behavior. Theoretical and computational studies provide a powerful lens through which to predict and quantify these relationships.

Predicting Structure-Reactivity Relationships

The reactivity of substituted benzenethiols is significantly influenced by the electronic properties of the substituents on the aromatic ring. Computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating these effects. DFT calculations can determine key quantum chemical descriptors that correlate with reactivity, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), molecular electrostatic potential (MEP), and Fukui functions. spast.org

For benzenethiol (B1682325) derivatives, the nature of the substituent dictates the electron density at the thiol group and across the benzene ring. Electron-donating groups (EDGs) increase the electron density on the ring and at the sulfur atom, which can enhance reactivity towards electrophiles and influence processes like metal surface adsorption. Conversely, electron-withdrawing groups (EWGs) decrease electron density, impacting the acidity of the thiol proton and reactivity in nucleophilic reactions. spast.org

In the case of this compound, the methoxymethyl group (-CH₂OCH₃) at the para position acts as an electron-donating group. Its effect modulates the reactivity of the thiol moiety. Studies on related substituted benzenes confirm that the electron-donating power of substituents is a critical factor in their reaction mechanisms. The table below summarizes the general influence of different classes of substituents on the reactivity of the benzenethiol system. spast.org

Table 1: Influence of Substituent Type on the Reactivity of Benzenethiol Derivatives

| Substituent Type | Electronic Effect | Example Groups | Predicted Impact on Thiol Group Reactivity |

|---|---|---|---|

| Strongly Electron-Donating | Increases electron density on the ring and sulfur atom; enhances nucleophilicity. | -NH₂, -N(CH₃)₂ | Increases reactivity towards electrophiles; may increase pKa of thiol proton. |

| Moderately Electron-Donating | Increases electron density. | -OCH₃, -CH₂OCH₃ | Moderately increases reactivity towards electrophiles. |

| Weakly Electron-Donating | Slightly increases electron density via hyperconjugation. | -CH₃, -C₂H₅ | Slightly increases reactivity towards electrophiles. |

| Halogens (Electron-Withdrawing Inductively, Donating by Resonance) | Overall electron-withdrawing. | -F, -Cl, -Br | Decreases nucleophilicity; may decrease pKa of thiol proton. |

| Strongly Electron-Withdrawing | Significantly decreases electron density on the ring and sulfur atom. | -NO₂, -CN, -CHO | Decreases reactivity towards electrophiles; increases acidity (lowers pKa) of thiol proton. |

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For substituted aromatic compounds like benzenethiol derivatives, the Hammett equation is a foundational QSAR model that describes a linear free-energy relationship. wikipedia.org

The Hammett equation is given by:

log(k/k₀) = ρσ

Where:

k is the rate constant for a reaction with a substituted benzene.

k₀ is the rate constant for the unsubstituted benzene (the reference).

σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent. It quantifies the electronic effect of the substituent. pharmacy180.com

ρ (rho) is the reaction constant, which depends on the type of reaction and its sensitivity to electronic effects. wikipedia.org

A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value signifies that it is favored by electron-donating groups. wikipedia.org The substituent constant, σ, provides a quantitative measure of a group's electronic influence. A negative σ value indicates an electron-donating group, while a positive value indicates an electron-withdrawing group. pharmacy180.com

While a specific QSAR model for this compound is not extensively documented in existing literature, the principles can be applied by using established substituent constants. The methoxymethyl group (-CH₂OCH₃) is known to be electron-donating. The table below presents Hammett substituent constants (σp) for various groups, providing a quantitative basis for predicting their effect on reactivity in the para position. stenutz.euwiredchemist.com

Table 2: Hammett Substituent Constants (σp) for Selected Para-Substituents

| Substituent Group | Formula | Hammett Constant (σp) | Electronic Nature |

|---|---|---|---|

| Amino | -NH₂ | -0.66 | Strongly Electron-Donating |

| Methoxy (B1213986) | -OCH₃ | -0.27 | Electron-Donating |

| Methyl | -CH₃ | -0.17 | Electron-Donating |

| Methoxymethyl | -CH₂OCH₃ | -0.03 | Weakly Electron-Donating |

| Hydrogen | -H | 0.00 | Reference |

| Chloro | -Cl | 0.23 | Electron-Withdrawing |

| Acetyl | -COCH₃ | 0.50 | Strongly Electron-Withdrawing |

| Cyano | -CN | 0.66 | Strongly Electron-Withdrawing |

| Nitro | -NO₂ | 0.78 | Strongly Electron-Withdrawing |

The σp value of -0.03 for the methoxymethyl group confirms its weakly electron-donating character, suggesting it will have a modest activating effect in reactions favored by increased electron density at the reaction center, compared to more strongly donating groups like methoxy or amino. stenutz.eu The development of specific 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could further refine these predictions by incorporating steric and hydrophobic parameters, offering a more comprehensive understanding of the structure-reactivity profile of this compound and its analogues. nih.gov

Future Research Directions and Perspectives

Development of Novel and Highly Efficient Green Synthetic Methodologies

The future synthesis of 4-(methoxymethyl)benzene-1-thiol will likely prioritize green chemistry principles to enhance efficiency and environmental compatibility. Current methods for producing aryl thiols often rely on multi-step processes or harsh reagents. Future research could focus on developing one-pot syntheses and utilizing environmentally benign catalysts and solvents. semanticscholar.orgresearchgate.net

One promising direction is the adaptation of copper-catalyzed reactions using greener sulfur sources. For instance, methods developed for other aryl thiols, which use sodium sulfide (B99878) and a copper catalyst in a solvent like DMSO, could be optimized for this compound. chemicalbook.com Research could also explore transition-metal-free approaches, potentially using deep eutectic solvents (DESs) which are biodegradable and can be recycled. researchgate.net Another innovative route could involve the direct electrochemical coupling of toluene (B28343) derivatives with methanol (B129727) in ionic liquids, followed by thiolation, presenting a novel, room-temperature synthesis pathway. nih.gov

A comparative overview of potential green synthetic routes is presented below.

| Synthetic Approach | Catalyst/Reagent | Solvent | Potential Advantages | Key Research Goal |

| Modified Ullmann-type Coupling | Copper Powder / 1,2-ethanedithiol (B43112) | DMSO / Water | High yield, readily available sulfur source. chemicalbook.comorganic-chemistry.org | Optimization for water as a solvent to improve green profile. |

| Transition-Metal-Free Thiolation | Diaryliodonium Salts | Deep Eutectic Solvents (DES) | Avoids heavy metal catalysts, recyclable solvent system. researchgate.net | Maximizing yield and recyclability of the DES. |

| Reductive Thiolation of Sulfonamides | Ammonium Formiate | Solvent-free | High atom economy, avoids hazardous reducing agents. google.com | Adapting the method from sulfonyl chlorides to the methoxymethyl-substituted analog. |

| Electrochemical Synthesis | Graphite Electrodes | Ionic Liquid | Room temperature process, potential for high yield. nih.gov | Establishing a two-step process: methoxymethylation followed by thiolation. |

Exploration of Unconventional Reactivity Modes for Enhanced Selectivity

The presence of two distinct functional groups—the thiol (-SH) and the methoxymethyl ether (-CH₂OCH₃)—offers opportunities for exploring selective chemical transformations. The thiol group is a strong nucleophile that readily participates in Michael additions and reactions with various electrophiles. researchgate.net The methoxymethyl group, often used as a protecting group for phenols, can be cleaved under specific acidic conditions or using reagents like trialkylsilyl triflates. acs.org

Future research could focus on exploiting this differential reactivity for enhanced selectivity. For example, light-induced reactions present an unconventional approach. The development of "photoskunks," molecules that generate thiols upon irradiation, is a growing field. rsc.org this compound could be investigated as a building block for photolabile compounds where light triggers the release of the reactive thiol for applications in synthesis or biology. rsc.org Furthermore, its participation in photocatalytic cycles, such as defluorinative alkylation, could be explored, drawing parallels with the reactivity of 4-methoxybenzenethiol (B147237).

Another area of interest is the chemoselective functionalization of either the thiol or the ether group. Conditions could be developed to selectively perform S-alkylation or S-arylation while leaving the methoxymethyl group intact, or conversely, to modify the methoxymethyl group (e.g., further etherification) without affecting the thiol. Oxidative cyclization reactions, where the thiol participates in forming new heterocyclic structures, represent another promising avenue, potentially leading to novel bioactive scaffolds. nih.gov

Design of New Functional Materials with Tailored Properties

The unique structure of this compound makes it an attractive candidate for the design of new functional materials with tailored properties. Thiols are well-known for their ability to form self-assembled monolayers (SAMs) on gold and other metal surfaces. The methoxymethyl group would be exposed at the surface of such a monolayer, imparting specific properties like altered hydrophilicity, polarity, and hydrogen bonding capability.

In polymer science, this compound could be incorporated as a monomer or a functionalizing agent. Its participation in thiol-ene reactions, a type of click chemistry, allows for the efficient synthesis of novel polymers and the post-polymerization modification of existing ones. researchgate.net This could lead to the development of hyperbranched polymers with a high density of thiol and ether functionalities, which may have applications as metal scavengers or antioxidants. researchgate.net The compound could also be used to create novel resin compositions, acting as a curing agent for epoxy or ene-containing resins to produce materials with specific thermal or optical properties. google.com

| Material Type | Role of this compound | Tailored Property | Potential Application |

| Self-Assembled Monolayers (SAMs) | Monolayer-forming molecule on gold surfaces | Modified surface energy and polarity | Functionalized biosensors, corrosion-resistant coatings |

| Thiol-Ene Polymers | Monomer or chain-transfer agent | Tunable refractive index, thermal stability | Optical materials, advanced adhesives |

| Hyperbranched Polymers | AB₂-type monomer (A=thiol, B=activated C-H) | High functional group density, metal-binding capacity researchgate.net | Metal scavengers, antioxidant additives |

| Epoxy/Ene Resins | Curing agent | Enhanced adhesion, controlled curing kinetics google.com | High-performance sealants and adhesives |

Integration with Bio-related Systems for Advanced Chemical Biology Tools

The functional groups of this compound are highly relevant for applications in chemical biology. Thiols are critical in many biological processes and are often targeted for bioconjugation. researchgate.net The thiol group can form stable covalent bonds with maleimides or participate in disulfide exchanges, enabling the labeling of proteins and other biomolecules.

Future research could focus on using this compound as a versatile scaffold for creating advanced chemical biology tools. The methoxymethyl group can modulate the compound's solubility and pharmacokinetic properties, while the thiol serves as a reactive handle. This dual functionality is valuable for developing probes to detect reactive oxygen species or specific enzymes in living cells. mdpi.com

Moreover, the scaffold could be used to design inhibitors for enzymes implicated in disease. For instance, compounds containing adenosine (B11128) and cytosine-like moieties have shown inhibitory activity against protein arginine methyltransferases (PRMTs). nih.gov By functionalizing the thiol group of this compound with relevant pharmacophores, it may be possible to create novel enzyme inhibitors. The ability to generate thiols in a controlled manner using light could also be harnessed to create photo-activatable drugs or probes, allowing for precise spatial and temporal control over biological activity. rsc.org

Q & A

Q. How can researchers optimize protocols for synthesizing isotopically labeled this compound (e.g., ¹³C/²H)?

- Methodological Answer :

- Isotope Incorporation : Use ¹³C-labeled methoxymethyl chloride (Sigma-Aldrich, 99% enrichment) in Step 1.

- Deuterated Solvents : Perform demethylation in D₂O/CF₃CO₂D to retain ²H labels.

- QC via LC-MS : Confirm isotopic purity (>98%) using high-resolution Q-TOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.